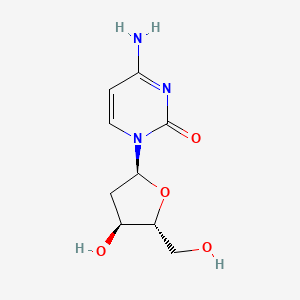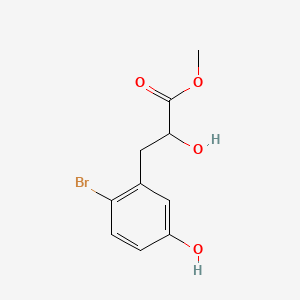
2-Methyl-1-(2-nitrophenyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(2-nitrophenyl)propan-2-amine is an organic compound with the molecular formula C10H14N2O2 It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propan-2-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-nitrophenyl)propan-2-amine typically involves the nitration of a suitable precursor, followed by amination. One common method involves the nitration of 2-methylpropiophenone to form 2-methyl-1-(2-nitrophenyl)propan-1-one, which is then reduced to the corresponding amine using reductive amination techniques . The reaction conditions often include the use of strong acids for nitration and reducing agents such as lithium aluminum hydride for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(2-nitrophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-Methyl-1-(2-aminophenyl)propan-2-amine.
Substitution: Formation of halogenated or further nitrated derivatives.
Applications De Recherche Scientifique
2-Methyl-1-(2-nitrophenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(2-nitrophenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound may also act as a ligand, binding to specific receptors and modulating their activity. These interactions can trigger various biochemical pathways, resulting in the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-(2-aminophenyl)propan-2-amine: Similar structure but with an amino group instead of a nitro group.
2-Methyl-1-(4-nitrophenyl)propan-2-amine: Similar structure but with the nitro group in the para position.
2-Methyl-1-(2-nitrophenyl)ethan-2-amine: Similar structure but with a shorter carbon chain.
Uniqueness
2-Methyl-1-(2-nitrophenyl)propan-2-amine is unique due to the specific positioning of the nitro group on the phenyl ring and the propan-2-amine structure. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-methyl-1-(2-nitrophenyl)propan-2-amine |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,11)7-8-5-3-4-6-9(8)12(13)14/h3-6H,7,11H2,1-2H3 |
Clé InChI |
GECNRZGYIBSYSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC=C1[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


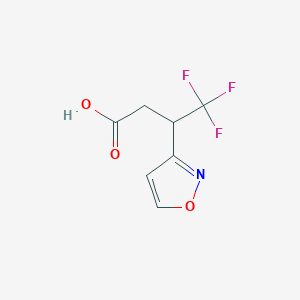
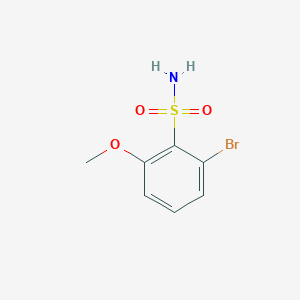

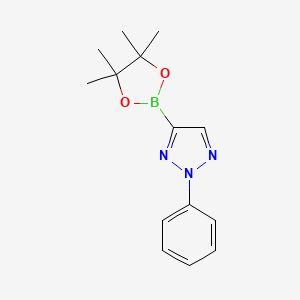
![3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoicacid](/img/structure/B13583940.png)
